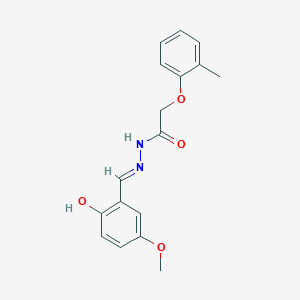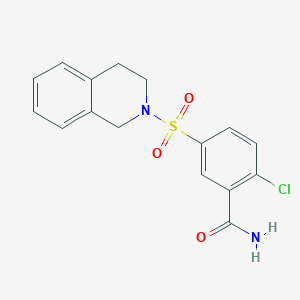
N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide, also known as HMAH, is a chemical compound that has been widely studied for its potential applications in scientific research. HMAH is a hydrazone derivative that has shown promising results in various fields, including medicine and biology.
Aplicaciones Científicas De Investigación
N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, antifungal, and anticancer properties. N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been shown to be an effective chelating agent for various metal ions, which makes it useful for various applications in analytical chemistry.
Mecanismo De Acción
The mechanism of action of N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide is not fully understood, but it is believed to involve the formation of a complex with metal ions. This complex formation can lead to various biological effects, including the inhibition of microbial growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. In addition, N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been shown to be an effective chelating agent for various metal ions, which makes it useful for various applications in analytical chemistry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be characterized using various spectroscopic techniques. N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide is also stable under a wide range of conditions, which makes it useful for various applications. However, N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has some limitations as well. It is toxic to some organisms, and its effects on human health are not fully understood. In addition, N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide can be expensive to synthesize, which can limit its use in some applications.
Direcciones Futuras
For the study of N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide include the development of N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide-based fluorescent probes, the study of N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide as a potential anticancer agent, and the study of N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide as a chelating agent for various metal ions.
Métodos De Síntesis
The synthesis of N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide involves the reaction between 2-hydroxy-5-methoxybenzaldehyde and 2-(2-methylphenoxy)acetic acid hydrazide. The reaction is carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid. The product is obtained as a yellow crystalline solid, which is then purified and characterized using various spectroscopic techniques.
Propiedades
IUPAC Name |
N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12-5-3-4-6-16(12)23-11-17(21)19-18-10-13-9-14(22-2)7-8-15(13)20/h3-10,20H,11H2,1-2H3,(H,19,21)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHBEGHILXLYTD-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6084748.png)
![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B6084752.png)

![N-(4-{[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B6084759.png)
![N-ethyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6084763.png)

![ethyl 4-({methyl[1-(2-phenylethyl)-3-piperidinyl]amino}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B6084780.png)

![tert-butyl 2-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B6084793.png)
![1-(3-hydroxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6084796.png)
![6-tert-butyl-4-[(4-hydroxy-3-methoxybenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B6084800.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B6084827.png)
![2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone](/img/structure/B6084834.png)
![2-(3-bromophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B6084849.png)